molecular formula C6H3Cl2NO5S B3025037 2,6-Dichloro-3-nitrobenzenesulfonic acid CAS No. 276702-52-4

2,6-Dichloro-3-nitrobenzenesulfonic acid

Cat. No. B3025037
CAS RN: 276702-52-4
M. Wt: 272.06 g/mol
InChI Key: JDZQIEWYWDTUEW-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C6H3Cl2NO5S and a molecular weight of 272.06 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-nitrobenzenesulfonic acid consists of a benzene ring substituted with two chlorine atoms, a nitro group, and a sulfonic acid group . The exact arrangement of these groups on the benzene ring can be determined by the compound’s name: the two chlorine atoms are on the 2nd and 6th carbons, the nitro group is on the 3rd carbon, and the sulfonic acid group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-nitrobenzenesulfonic acid is a solid at room temperature . It has a molecular weight of 272.06 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Tautomerism and Solvatochromism Studies

New arylhydrazones of β-diketones were synthesized for studying tautomerism and solvatochromism, with compounds including a derivative of 2,6-Dichloro-3-nitrobenzenesulfonic acid. These compounds were characterized and analyzed for their solvatochromic and tautomeric effects using DFT and TDDFT approaches, contributing to the understanding of these chemical properties in solutions (Kuźnik et al., 2012).

Synthesis of Dichloronitrobenzene

2,6-Dichloro-3-nitrobenzenesulfonic acid was used in the synthesis process of 3,5-dichloronitrobenzene, an important chemical intermediate. The study explored the influence of various factors like sulfuric acid concentration and reaction temperature on the yield, which was above 60% (Hui, 2003).

Supramolecular Aggregation Study

The compound's derivatives were studied for their role in forming supramolecular structures through weak interactions like C-H...O, pi-pi, and van der Waals interactions. These studies are crucial for understanding molecular assembly and designing new materials (Vembu et al., 2004).

Electrochemical Degradation of Aromatic Amines

2,6-Dichloro-3-nitrobenzenesulfonic acid was involved in the study of electrochemical oxidation of aromatic amines using a boron-doped diamond electrode. This research is significant for understanding the degradation of pollutants in environmental applications (Pacheco et al., 2011).

Gas Electron Diffraction and Quantum Chemical Studies

The molecular structure of 2-nitrobenzenesulfonic acid, a related compound, was studied using gas electron diffraction and quantum chemical methods. These studies provide valuable insights into the molecular geometry and electronic structure of such compounds (Petrov et al., 2011).

Lanthanide(III) Nitrobenzenesulfonates in Catalysis

The role of 2,6-Dichloro-3-nitrobenzenesulfonic acid derivatives in catalysis was explored, particularly in the nitration of various organic compounds. This research contributes to the development of more efficient and selective catalytic processes (Parac‐Vogt et al., 2004).

Cyanosilylation of Aldehydes Catalyzed by Iron(III) Complexes

Iron(III) complexes containing derivatives of 2,6-Dichloro-3-nitrobenzenesulfonic acid were used as catalysts in the cyanosilylation of aldehydes, achieving high yields. This study highlights the potential of these compounds in organic synthesis and catalysis (Gurbanov et al., 2018).

Synthesis and Nonlinear Optical Materials

Noncentrosymmetric cocrystals were prepared using derivatives of 2,6-Dichloro-3-nitrobenzenesulfonic acid for potential applications in nonlinear optical materials. This research is important for the development of new materials with specific optical properties (Koshima et al., 2001).

properties

IUPAC Name

2,6-dichloro-3-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO5S/c7-3-1-2-4(9(10)11)5(8)6(3)15(12,13)14/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZQIEWYWDTUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591619
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-nitrobenzenesulfonic acid

CAS RN

276702-52-4
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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